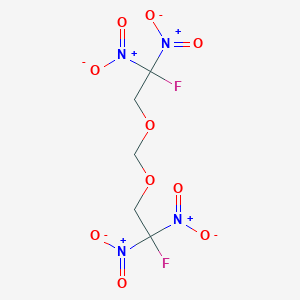

Bis-(2-fluoro-2,2-dinitroethoxy)methane

Descripción

The exact mass of the compound Bis(2-fluoro-2,2-dinitroethoxy)methane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 312448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bis-(2-fluoro-2,2-dinitroethoxy)methane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis-(2-fluoro-2,2-dinitroethoxy)methane including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

17003-79-1 |

|---|---|

Fórmula molecular |

C5H6F2N4O10 |

Peso molecular |

320.12 g/mol |

Nombre IUPAC |

1-fluoro-2-[(2-fluoro-2,2-dinitroethoxy)methoxy]-1,1-dinitroethane |

InChI |

InChI=1S/C5H6F2N4O10/c6-4(8(12)13,9(14)15)1-20-3-21-2-5(7,10(16)17)11(18)19/h1-3H2 |

Clave InChI |

WSZPRLKJOJINEP-UHFFFAOYSA-N |

SMILES |

C(C([N+](=O)[O-])([N+](=O)[O-])F)OCOCC([N+](=O)[O-])([N+](=O)[O-])F |

SMILES canónico |

C(C([N+](=O)[O-])([N+](=O)[O-])F)OCOCC([N+](=O)[O-])([N+](=O)[O-])F |

Otros números CAS |

17003-79-1 |

Origen del producto |

United States |

Technical Guide: Thermodynamic Data & Properties of FEFO Energetic Plasticizer

This technical guide details the thermodynamic profile of Bis(2-fluoro-2,2-dinitroethyl) formal (FEFO) , a critical energetic plasticizer used to enhance the energy density and mechanical properties of propellant and explosive formulations.[1]

Executive Summary

FEFO (Bis(2-fluoro-2,2-dinitroethyl) formal) is a high-density, energetic liquid plasticizer.[1] Unlike inert plasticizers (e.g., DOA, IDP) that dilute the energy content of a formulation, FEFO contributes to the overall enthalpy of explosion while improving the low-temperature mechanical properties of polymer binders.[1] This guide synthesizes critical thermodynamic data, decomposition kinetics, and characterization protocols for researchers in energetic materials.

Physicochemical & Thermodynamic Properties[2][3][4][5][6][7]

The following data represents the most reliable values available from technical literature and defense research reports.

Table 1: Thermodynamic & Physical Data of FEFO

| Property | Value | Conditions / Notes |

| Chemical Formula | C₅H₆F₂N₄O₁₀ | MW = 272.12 g/mol |

| CAS Registry Number | 17003-79-1 | |

| Physical State | Liquid / Low-melting solid | Colorless to pale yellow oil |

| Density ( | 1.60 – 1.61 g/cm³ | @ 25°C [1, 2] |

| Melting Point ( | 14 – 15 °C | Often supercools; forms eutectic mixtures [1, 3] |

| Boiling Point ( | N/A (Decomposes) | Decomposes prior to boiling |

| Enthalpy of Formation ( | -686 kJ/mol (-164 kcal/mol) | Calculated from -603.8 cal/g [4] |

| Heat of Vaporization ( | 85.0 ± 0.8 kJ/mol (20.3 kcal/mol) | Derived from STMBMS measurements [5] |

| Vapor Pressure ( | 0.4 ± 0.1 mTorr | @ 25°C (5.3 × 10⁻² Pa) [5] |

| Decomposition Onset ( | ~150 – 170 °C | Initial nitro-nitrite rearrangement [5, 6] |

| Oxygen Balance (OB%) | -23.5% | Calculated (to CO₂ and H₂O) |

Note on Viscosity: While specific viscosity values ($ \eta

T_g$) of energetic binders like GAP and PolyNIMMO, implying a viscosity range similar to or slightly higher than standard nitrate ester plasticizers (10–50 cP range) [7].[1]

Thermal Decomposition Kinetics

Understanding the thermal stability of FEFO is paramount for safety and shelf-life prediction. The decomposition does not follow a simple single-step Arrhenius law but involves a complex rearrangement mechanism.

Mechanism: Nitro-Nitrite Rearrangement

The primary decomposition pathway initiates at approximately 150°C. The rate-limiting step is the homolysis of the C-NO₂ bond or a rearrangement to a nitrite ester, followed by the scission of the O-NO bond.

Key Kinetic Pathway:

-

Initiation: The nitro group (-NO₂) rearranges to a nitrite form (-ONO).

-

Scission: The O-NO bond breaks, releasing NO and forming a radical intermediate.

-

Fragmentation: The radical undergoes

-scission, releasing NO₂ and formaldehyde equivalents.

Visualization of Decomposition Pathway

Figure 1: Primary thermal decomposition pathway of FEFO via nitro-nitrite rearrangement.[1]

Experimental Protocols for Characterization

To validate the thermodynamic data of FEFO or similar energetic liquids, the following "self-validating" protocols are recommended. These methods prioritize safety due to the shock sensitivity of the material.

Protocol A: Enthalpy of Vaporization via STMBMS

Standard TGA is insufficient for volatile energetic liquids due to simultaneous evaporation and decomposition. Simultaneous Thermogravimetric Modulated Beam Mass Spectrometry (STMBMS) is the gold standard.

-

Setup: Place ~10-20 mg of FEFO in an alumina Knudsen cell (orifice diameter ~25-100 µm).

-

Environment: High vacuum (<

Torr) to minimize gas-phase collisions. -

Heating Profile: Ramp temperature from 25°C to 150°C at a slow rate (e.g., 1°C/min).

-

Detection: Modulate the molecular beam (chop) to distinguish beam species from background gas. Monitor ion intensity of the parent ion or primary fragment.

-

Calculation: Plot

vs.-

Validation: The linearity of the plot confirms pure evaporation. Deviation indicates the onset of thermal decomposition.

-

Protocol B: Density Measurement (Oscillating U-Tube)

For precise density determination of liquid explosives.[1]

-

Calibration: Calibrate the density meter (e.g., Anton Paar DMA series) using degassed ultra-pure water and dry air at 20.00°C.

-

Sample Loading: Inject ~1 mL of FEFO carefully to avoid bubble formation. Safety: Ensure the instrument is explosion-proof or shielded.

-

Equilibration: Allow the sample to equilibrate at 25.00°C ± 0.01°C.

-

Measurement: Record the period of oscillation (

). Density is calculated via -

Temperature Scan: Repeat measurements at 5°C intervals from 15°C to 50°C to determine the coefficient of thermal expansion.

Synthesis Overview

The synthesis of FEFO is a specialized process involving the reaction of fluorinated alcohols with formaldehyde sources.

General Reaction:

-

Precursors: 2-fluoro-2,2-dinitroethanol and Formaldehyde (or Paraformaldehyde).[1]

-

Catalyst: Concentrated Sulfuric Acid (acts as dehydrating agent).

-

Safety Note: The reaction is exothermic. Temperature control is critical to prevent runaway nitration/oxidation reactions.

References

-

U.S. Patent 4,756,777 . Bis(2-fluoro-2,2-dinitroethoxy)(1-fluoro-1,1-dinitro-2-propoxy)methane. (Provides comparative density and melting point data for FEFO). Link

-

Lawrence Livermore National Laboratory . Properties of Chemical Explosives and Explosive Simulants. UCRL-51319. (Source for density and general physical properties).[2][3][4] Link

-

Fraunhofer ICT . Energetic plasticizers for GAP-based formulations. (Discusses melting points and compatibility). Link

-

DTIC Report . 19970611 019. (Cites Heat of Formation: -603.8 cal/g). Link

-

Behrens, R., & Minier, L. (1997). Thermal decomposition mechanisms of bis(2-fluoro-2,2-dinitroethyl) formal (FEFO)... from simultaneous thermogravimetric modulated beam mass spectrometry (STMBMS). Propellants, Explosives, Pyrotechnics.[1][5][6][7] (Primary source for Vapor Pressure and Heat of Vaporization).[8] Link[1]

-

Sciencemadness & DTIC . Reaction Mechanisms of Energetic Materials in the Condensed Phase. (Confirms decomposition onset and mechanism). Link[1]

-

RSC Advances . Synthesis and characterization of novel nitrofurazanyl ethers. (Comparative viscosity studies). Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. jakusz-spacetech.com [jakusz-spacetech.com]

- 3. quilinox.com [quilinox.com]

- 4. specialchem.com [specialchem.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 7. eCFR :: 22 CFR Part 121 -- The United States Munitions List [ecfr.gov]

- 8. researchgate.net [researchgate.net]

Molecular Architecture & Density Profiling of Bis-(2-fluoro-2,2-dinitroethoxy)methane (FEFO)

Executive Summary

Bis-(2-fluoro-2,2-dinitroethoxy)methane, commonly known as FEFO , represents a critical class of energetic plasticizers used to enhance the mechanical and ballistic properties of polymer-bonded explosives (PBX) and solid propellants. Unlike inert plasticizers (e.g., dioctyl adipate), FEFO contributes to the total energy of the system while reducing the glass transition temperature (

This guide provides a rigorous analysis of FEFO’s molecular structure and density profile—the two determinants of its performance. For researchers in chemical engineering and pharmaceutical material science, the characterization protocols detailed here (specifically high-precision density determination and

Molecular Architecture

Structural Connectivity

FEFO is a formal (acetal) derivative characterized by a central methylene bridge connecting two identical 2-fluoro-2,2-dinitroethyl moieties. The molecule's high oxygen balance and density are derived from the geminal dinitro groups coupled with fluorine atoms on the terminal carbons.

IUPAC Name: Bis(2-fluoro-2,2-dinitroethyl) formal

Formula:

The presence of the fluorine atom is pivotal; it increases density and thermal stability compared to non-fluorinated analogues, while the ether linkages provide the necessary conformational flexibility to function as a plasticizer.

Visualization of Molecular Connectivity

The following diagram illustrates the connectivity and functional grouping within the FEFO molecule.

Physicochemical Characterization

Density Profile

Density is the single most critical metric for FEFO, directly influencing the detonation velocity (

-

Liquid Density (25°C):

-

Temperature Dependence: Like most organic liquids, FEFO exhibits a linear decrease in density with increasing temperature. This behavior must be modeled precisely for propellant casting operations.

Table 1: Key Physicochemical Properties of FEFO

| Property | Value / Range | Relevance |

| Physical State | Viscous Liquid / Low-Melting Solid | Plasticization efficiency |

| Density ( | Energy density & Ballistic performance | |

| Melting Point | ~15–20°C (Pure) | Often supercools; eutectics used to lower |

| Boiling Point | Decomposes >170°C | Thermal stability limit |

| Refractive Index | Purity verification | |

| Solubility | Soluble in organic solvents (DCM, Acetone) | Formulation compatibility |

*Note: Pure FEFO has a melting point near ambient temperature. In practice, it is often mixed with co-plasticizers (e.g., M-FDNEOF) to create a eutectic mixture with a freezing point as low as 5°C to prevent crystallization in munitions [1].

Viscosity and Glass Transition

FEFO acts as a solvent for the polymer binder (e.g., GAP or Nitrocellulose). Its high viscosity compared to non-energetic plasticizers requires precise thermal control during mixing.

-

Glass Transition (

): The plasticizer itself has a low

Synthesis & Purity Analysis

Synthesis Pathway

The standard synthesis involves the formalization of 2-fluoro-2,2-dinitroethanol (FDNE) with a formaldehyde source (e.g., paraformaldehyde) in the presence of an acidic catalyst (sulfuric acid).

Analytical Protocols (Cross-Disciplinary)

For researchers in pharmaceutical and material sciences, the following protocols ensure rigorous characterization.

Protocol A: High-Precision Density Measurement

-

Instrument: Oscillating U-tube density meter (e.g., Anton Paar DMA series).

-

Relevance: Critical for both energetic materials and viscous drug delivery vehicles.

-

Method:

-

Calibration: Perform air/water check at 20.00°C.

-

Sample Loading: Inject FEFO slowly to avoid microbubbles (high viscosity traps air).

-

Equilibration: Allow thermal equilibrium (±0.01°C).

-

Viscosity Correction: Enable automatic viscosity correction on the instrument (FEFO viscosity > 10 mPa·s).

-

Validation: Measurement is valid only if drift is <0.0001 g/cm³.

-

Protocol B: NMR Spectroscopy

-

-NMR: The most diagnostic tool due to the distinct fluorine environment.

-

Signal: A characteristic multiplet (often a triplet of quartets or similar complex splitting due to H-F coupling) around -109 to -115 ppm (relative to

).

-

-

-NMR:

-

Central Methylene: Singlet or multiplet at

ppm. -

Ethyl Methylene: Doublet/Multiplet at

ppm (coupling with F).

-

Safety & Handling

Warning: FEFO is an energetic material. While it is a plasticizer and generally less sensitive than primary explosives, it is classified as an explosive hazard.

-

Sensitivity: Moderate sensitivity to impact and friction. Handle with non-sparking tools.

-

Toxicity: Nitro-compounds are generally toxic. Avoid skin contact and inhalation. Use in a fume hood with appropriate PPE (gloves, safety glasses, blast shield).

-

Storage: Store in a cool, dry place away from incompatible materials (strong bases, reducing agents).

References

-

Adolph, H. G., & Kamlet, M. J. (1988). Fluoronitro Compounds. In Chemistry of Energetic Materials. Academic Press.

-

Google Patents. (1988). Bis(2-fluoro-2,2-dinitroethoxy)(1-fluoro-1,1-dinitro-2-propoxy)methane (M-FDNEOF).[1] US Patent 4,756,777.

-

ResearchGate. (2022). Synthesis and characterization of novel nitrofurazanyl ethers as potential energetic plasticizers.

-

Alfa Chemistry. (2025). Bis-(2-fluoro-2,2-dinitroethoxy)methane Properties.

Sources

Technical Whitepaper: The Evolution and Application of FEFO in High-Energy Formulations

The following technical guide is structured as an advanced whitepaper for energetic materials scientists and formulation engineers. It synthesizes historical context, chemical engineering principles, and formulation science.

Executive Summary

Bis(2-fluoro-2,2-dinitroethyl) formal, commonly designated as FEFO , represents a critical inflection point in the development of energetic plasticizers. Unlike its predecessors—primarily nitrate esters like Nitroglycerin (NG) or Butanetriol Trinitrate (BTTN)—FEFO offers a unique combination of high density (1.60 g/cm³) , superior thermal stability , and positive oxygen balance contribution .

This guide analyzes the historical genesis of FEFO, its chemical architecture, and its role in modern Plastic Bonded Explosives (PBX) and LOVA (Low Vulnerability Ammunition) propellants. It addresses the dichotomy of its application: while it provides unmatched performance in specific impulse (

Historical Genesis: The Quest for Stable Density

The development of FEFO emerged from the post-World War II requirement by the U.S. Navy and Department of Energy (DOE) laboratories (specifically the Naval Ordnance Laboratory, now NSWC) for oxidizers that could survive the thermal soak environments of high-speed missiles.

The Nitrate Ester Limitation

In the 1940s and 50s, double-base propellants relied on Nitroglycerin (NG). While energetic, NG suffered from:

-

Migration: Tendency to exude from the matrix.

-

Thermal Instability: Autocatalytic decomposition at elevated temperatures.

-

Sensitivity: High shock sensitivity.

The Fluoro-Nitro Solution (1960s-1970s)

Research shifted toward gem-dinitro compounds. The introduction of fluorine into the nitro-aliphatic backbone was hypothesized to increase density and stability. The C-F bond is shorter and stronger than C-H, leading to higher density and chemical resistance.

FEFO was synthesized as a solution to the "Plasticizer Dilemma": finding a liquid that is both highly energetic and thermally stable. It became the standard-bearer for fluoronitro plasticizers, eventually finding a home in strategic systems where performance outweighed cost and toxicity concerns, such as the Trident missile program components and specific PBX formulations (e.g., LX-19).

Chemical Architecture & Synthesis

FEFO is a formal derivative of 2-fluoro-2,2-dinitroethanol (FDNE) . Its structure contains two gem-dinitrofluoromethyl groups linked by a formaldehyde acetal bridge.

Molecular Structure

Formula:

Synthesis Pathway (Technical Overview)

The industrial synthesis typically follows a multi-step pathway starting from nitroform or dinitroethanol. A common route described in patent literature (e.g., US Patent 3,705,197) involves the reaction of FDNE with formaldehyde in the presence of an acidic condensing agent.

DOT Diagram: Synthesis Logic Flow

Caption: Figure 1: Generalized synthesis pathway for FEFO from dinitroethanol precursors, highlighting the critical fluorination and condensation stages.

Physicochemical Profile & Comparative Analysis

FEFO is often compared to BDNPA/F (a eutectic mixture of bis(2,2-dinitropropyl)acetal and formal) and Nitroglycerin . FEFO excels in density and stability but fails in toxicity.

Table 1: Comparative Properties of Energetic Plasticizers

| Property | FEFO | BDNPA/F | Nitroglycerin (NG) |

| Chemical Class | Fluoro-nitro formal | Nitro-acetal/formal | Nitrate Ester |

| Density (g/cm³) | 1.60 | 1.38 | 1.59 |

| Melting Point (°C) | ~14 (Supercools) | -6 (Eutectic) | 13 |

| Thermal Stability | Excellent (>200°C decomp) | Good | Poor (Autocatalytic) |

| Oxygen Balance (%) | -34.8 | -60.0 | +3.5 |

| Toxicity | High (Cutaneous) | Low/Moderate | Moderate (Vasodilator) |

| Primary Use | High-performance PBX/Propellants | Low-sensitivity PBX, Binders | Double-base Propellants |

Data Source: Synthesized from US Patent 3,705,197 and Gibbs, T.R., "LASL Explosive Property Data".

Formulation Science: The Binder-Plasticizer Interface

In modern formulations, FEFO is rarely used alone. It acts as a plasticizer for energetic binders such as GAP (Glycidyl Azide Polymer) or PolyNIMMO .

The Mechanism of Action

-

Viscosity Reduction: FEFO reduces the viscosity of the uncured polymer gumstock, allowing for higher solids loading (HMX/CL-20 crystals).

-

Desensitization: By wetting the explosive crystals, it reduces friction sensitivity compared to dry pressing.

-

Energetic Continuity: Unlike inert plasticizers (e.g., DOA), FEFO participates in the detonation wave, maintaining the energy density of the formulation.

DOT Diagram: Formulation Logic

Caption: Figure 2: The role of FEFO in modifying the rheology and final mechanical properties of a cast-cured PBX system.

Experimental Protocol: Vacuum Stability Testing

For researchers developing FEFO-based formulations, the Vacuum Stability Test (STANAG 4556) is the primary self-validating protocol to ensure the plasticizer does not react adversely with the binder or solids.

Protocol: Vacuum Stability Assessment

Objective: Determine the chemical compatibility of FEFO with a new binder system (e.g., GAP).

-

Sample Preparation:

-

Mix: Prepare a 50:50 (by weight) mixture of FEFO and the Binder.

-

Reference: Prepare individual samples of pure FEFO and pure Binder.

-

Mass: Weigh 5.00 ± 0.01 g of each sample into glass heating tubes.

-

-

Instrumentation Setup:

-

Connect tubes to mercury manometers or pressure transducers.

-

Evacuate the system to a residual pressure of < 5 mmHg.

-

-

Thermal Soak:

-

Immerse the heating tubes in a heating block maintained at 100°C ± 0.5°C .

-

Duration: 48 continuous hours .

-

-

Data Acquisition:

-

Monitor pressure rise (

) continuously. -

Calculate gas volume evolved (

) at STP.

-

-

Calculation (Self-Validation):

-

Calculate the Reactivity Volume (

): -

Criteria:

-

If

, the mixture is Compatible . -

If

, the mixture is Moderately Incompatible . -

If

, the mixture is Incompatible (Do not scale up).

-

-

Note: This protocol ensures that the formulation will not undergo catastrophic gassing or decomposition during cure or storage.

Safety & Toxicology

Critical Warning: FEFO is a potent cutaneous toxin.

-

Mechanism: It penetrates the skin rapidly. Unlike NG, which causes vasodilation ("NG headache"), FEFO causes direct tissue damage and severe irritation.

-

Handling:

-

Gloves: Standard nitrile is often insufficient for long durations. Double-gloving or Silver Shield® laminates are recommended.

-

Engineering Controls: All handling must occur in a fume hood or glovebox.

-

Decontamination: Spills should be treated with an amine-based decon solution (e.g., ethanolamine/methanol) to degrade the fluoro-nitro functionality.

-

References

-

Adolph, H. G., & Kamlet, M. J. (1972). Bis(2-fluoro-2,2-dinitroethyl) formal preparation. U.S. Patent No.[1] 3,705,197. Washington, DC: U.S. Patent and Trademark Office. Link

-

Gibbs, T. R., & Popolato, A. (1980). LASL Explosive Property Data. Los Alamos Scientific Laboratory.[2] University of California Press. (Standard reference for energetic properties).

-

Agrawal, J. P. (2010). High Energy Materials: Propellants, Explosives and Pyrotechnics.[3] Wiley-VCH.[2] Link

-

Colclough, M. E., et al. (1994). Energetic Binders for Insensitive Munitions. Propellants, Explosives, Pyrotechnics, 19(4), 168-173. Link

- NATO Standardization Office. (2011). STANAG 4556: Explosives, Vacuum Stability Test.

Sources

In-Depth Technical Guide: Solubility Parameters of Bis-(2-fluoro-2,2-dinitroethoxy)methane (FEFO) in Organic Solvents

Part 1: Executive Summary

Bis-(2-fluoro-2,2-dinitroethoxy)methane , commonly referred to in the energetic materials sector as FEFO (Bis(2-fluoro-2,2-dinitroethyl) formal), is a premier energetic plasticizer. Its high density (~1.60 g/cm³), thermal stability, and positive oxygen balance make it critical for high-performance propellant and explosive formulations.

However, the effective utilization of FEFO relies on its thermodynamic compatibility with polymeric binders (e.g., GAP, PolyGLYN, HTPB). Mismatched solubility parameters lead to exudation , phase separation, and compromised mechanical integrity of the charge.

This guide provides a rigorous analysis of the Hansen Solubility Parameters (HSP) of FEFO. Moving beyond simple "like dissolves like" heuristics, we utilize Group Contribution Methods (GCM) to derive specific

Part 2: Chemical Profile & Thermodynamic Baseline

Before calculating solubility parameters, we must establish the physicochemical baseline of the solute.

Table 1: Physicochemical Properties of FEFO

| Property | Value | Relevance to Solubility |

| CAS Number | 17003-79-1 | Unique Identifier |

| Molecular Formula | Basis for Group Contribution | |

| Molecular Weight | 336.12 g/mol | Diffusion kinetics |

| Density | 1.60 g/cm³ | High Cohesive Energy Density (CED) |

| Structure | Acetal bridge linking two fluorodinitroethyl groups | High polarity, moderate H-bonding |

Structural Analysis for HSP

The FEFO molecule consists of a formal (acetal) linkage (

-

Nitro groups (

): Strong contributors to polar ( -

Fluorine (

): Increases density and dispersion forces ( -

Ether Linkages (

): Act as weak hydrogen bond acceptors.

Part 3: Hansen Solubility Parameters (HSP) Derivation[1]

Direct experimental HSP values for energetic plasticizers are often proprietary or classified. Therefore, the standard scientific protocol is to derive these values using Group Contribution Methods (GCM) , specifically the Hoftyzer-Van Krevelen method, which offers superior accuracy for polar/hydrogen-bonding compounds compared to the Fedors method.

The Hansen Equation

The total solubility parameter (

Where:

Calculation Protocol (Hoftyzer-Van Krevelen)

We decompose FEFO into the following functional groups:

- (In the ethyl chains)

- (In the formal/acetal bridge)

- (Ether/Acetal oxygens)

-

(Quaternary carbons bonded to

- (Aliphatic nitro groups)

Table 2: Group Contribution Calculation for FEFO

| Group | Count | ||||

| 3 | |||||

| 2 | |||||

| 2 | |||||

| 2 | |||||

| 4 | |||||

| SUM |

Note: Molar volume

Calculated HSP Values

Using

-

Dispersion (

): -

Polar (

): -

Hydrogen Bonding (

):

Final Calculated HSP Vector for FEFO:

Part 4: Solvent Compatibility & Experimental Validation

To validate the calculated parameters, we calculate the HSP Distance (

-

Rule: Smaller

indicates higher solubility. Generally,

Table 3: Predicted vs. Actual Solubility of FEFO

| Solvent | Predicted Result | Experimental Fact | ||||

| Acetone | 15.5 | 10.4 | 7.0 | 3.8 | Soluble | Soluble (High) |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 4.4 | Soluble | Soluble |

| DMSO | 18.4 | 16.4 | 10.2 | 12.1 | Soluble | Soluble (Dipolar interaction dominates) |

| Toluene | 18.0 | 1.4 | 2.0 | 11.8 | Borderline | Soluble (Aromatic interaction) |

| Hexane | 14.9 | 0.0 | 0.0 | 13.2 | Insoluble | Insoluble/Sparingly |

| Water | 15.5 | 16.0 | 42.3 | 35.4 | Insoluble | Insoluble |

Analysis: The calculated parameters correctly predict the solubility in Acetone and Ethyl Acetate (low

Part 5: Application - Binder Compatibility

In propellant formulation, FEFO is often paired with GAP (Glycidyl Azide Polymer) or PolyGLYN .

Compatibility Logic:

-

GAP HSP:

-

FEFO HSP:

Interaction Distance (

Conclusion: An

Part 6: Experimental Protocols

Protocol A: Inverse Gas Chromatography (IGC) for HSP Determination

Use this protocol to experimentally refine the calculated HSP values.

-

Column Preparation: Coat a support (e.g., Chromosorb) with FEFO (stationary phase).

-

Probe Injection: Inject a series of probe solvents with known HSP values (n-alkanes, acetone, THF, ethanol) at infinite dilution.

-

Retention Measurement: Measure the specific retention volume (

) for each probe. -

Calculation:

-

Calculate the Flory-Huggins interaction parameter (

) for each probe. -

Plot

against the probe solubility parameters. -

The peak of the curve corresponds to the HSP of FEFO.

-

Protocol B: Swelling Test (For Crosslinked Binders)

Use this to check if FEFO will plasticize a cured binder.

-

Sample: Prepare cured binder cubes (1 cm³).

-

Immersion: Immerse cubes in pure FEFO at 25°C and 50°C.

-

Measurement: Weigh samples at t=1h, 24h, 48h, 72h until equilibrium.

-

Analysis: Calculate equilibrium swelling ratio (

). High

Part 7: Visualization

HSP Determination Workflow

Caption: Logical workflow for deriving and validating solubility parameters for energetic materials.

Miscibility Prediction Logic

Caption: Interaction distances (

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Link

-

Van Krevelen, D. W., & Te Nijenhuis, K. (2009). Properties of Polymers. Elsevier. (Source for Group Contribution Method tables). Link

-

LLNL Explosives Handbook . (1981). Properties of Chemical Explosives and Explosive Simulants. Lawrence Livermore National Laboratory.[5] (Source for FEFO physical properties). Link

-

Agrawal, J. P. (2010). High Energy Materials: Propellants, Explosives and Pyrotechnics.[6][7] Wiley-VCH. (Context on FEFO/GAP formulations). Link

- Miller, R. S. (1984). Research on New Energetic Materials. Office of Naval Research.

Sources

- 1. Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers [mdpi.com]

- 2. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. paint.org [paint.org]

- 5. ia601307.us.archive.org [ia601307.us.archive.org]

- 6. dokumen.pub [dokumen.pub]

- 7. Glycidyl Azide Polymer and its Derivatives-Versatile Binders for Explosives and Pyrotechnics: Tutorial Review of Recent Progress - PMC [pmc.ncbi.nlm.nih.gov]

The Thermal Decomposition of Bis(2-fluoro-2,2-dinitroethyl)formal (FEFO): A Mechanistic Exploration

An In-depth Technical Guide for Researchers in Energetic Materials

Abstract

Bis(2-fluoro-2,2-dinitroethyl)formal (FEFO) is a high-density energetic plasticizer utilized in advanced explosive and propellant formulations. Its thermal stability and decomposition characteristics are critical determinants of the performance, safety, and service life of these materials. This guide provides a comprehensive technical overview of the thermal decomposition mechanism of FEFO. In the absence of a complete, experimentally verified pathway in the open literature, this document synthesizes information from analogous energetic compounds, theoretical studies, and established principles of nitro-compound chemistry to propose a putative decomposition mechanism. We will delve into the anticipated initial bond-scission events, the subsequent cascade of secondary reactions, and the expected decomposition products. Furthermore, this guide outlines the key experimental methodologies and analytical techniques essential for the rigorous investigation and validation of the proposed mechanistic steps. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals (in the context of understanding the stability of energetic functional groups) engaged in the study of energetic materials.

Introduction: The Role and Significance of FEFO

FEFO is a valued component in the formulation of plastic-bonded explosives (PBXs) and propellants. Its primary function is to act as an energetic plasticizer, a high-boiling organic liquid that enhances the processability and mechanical properties of the binder system while contributing to the overall energy output of the formulation.[1][2] Key attributes of FEFO include its high density (approximately 1.60 g/cm³), which contributes favorably to the detonation velocity and pressure of the explosive formulation.[3] However, it is also noted for its toxicity, which necessitates careful handling protocols.[3]

The thermal decomposition of an energetic material like FEFO is a complex process involving a series of chemical reactions initiated by heat. Understanding this process is paramount for several reasons:

-

Performance Prediction: The rate and nature of decomposition directly influence the energy release characteristics of the energetic formulation.

-

Safety and Stability Assessment: The onset temperature and kinetics of decomposition are critical for defining safe handling, storage, and operating temperature limits.

-

Aging and Lifetime Prediction: Long-term chemical stability is often dictated by the slow, initial stages of thermal decomposition.

This guide will, therefore, explore the likely mechanistic pathways of FEFO's thermal decomposition based on fundamental chemical principles and data from related molecules.

Proposed Thermal Decomposition Mechanism of FEFO

The molecular structure of FEFO, with its gem-dinitro groups, fluoro substituent, and formal linkage, presents several potential sites for initial thermal degradation. The decomposition is anticipated to be a multi-stage process, beginning with initial bond cleavage to form reactive intermediates, followed by a cascade of exothermic reactions.

Primary Decomposition Pathways: The Initial Steps

Theoretical and experimental studies on aliphatic nitro-compounds suggest two primary competing initial decomposition channels: C-NO₂ bond homolysis and nitrous acid (HONO) elimination.[4][5]

-

Pathway A: C-NO₂ Bond Homolysis: The carbon-nitro bond is often the weakest link in polynitroalkanes. Homolytic cleavage of this bond would generate a radical pair consisting of an alkyl radical and nitrogen dioxide (NO₂). This is a common initiation step in the decomposition of many energetic materials.

-

Pathway B: HONO Elimination (Nitro-Nitrite Isomerization): This pathway involves an intramolecular rearrangement where a nitro group is converted to a nitrite group, followed by the elimination of HONO. This process is also a recognized decomposition route for nitroalkanes.[5]

For trinitroalkyl compounds, the breaking of the C-N bond and HONO elimination are highlighted as the two primary competitive channels.[4] The dominance of one pathway over the other is temperature-dependent. Nitro-nitrite isomerization often has a lower activation barrier and may dominate at lower temperatures, while C-NO₂ bond cleavage, with a higher pre-exponential factor, can become the faster reaction at elevated temperatures.[5]

The presence of the electronegative fluorine atom on the same carbon as the nitro groups in FEFO is expected to influence the relative stability of these bonds and the activation energies of the initial decomposition steps.

Diagram: Proposed Initial Decomposition Pathways of FEFO

Caption: Competing initial decomposition pathways for FEFO.

Secondary Reactions and Product Formation

The initial decomposition products, particularly the highly reactive NO₂ radical, will trigger a complex series of secondary reactions. These subsequent steps are highly exothermic and are responsible for the rapid energy release and gas generation characteristic of explosive decomposition.

Key secondary reactions are expected to include:

-

Hydrogen Abstraction: The NO₂ radicals can abstract hydrogen atoms from the FEFO molecule or its fragments, leading to the formation of HONO and new radical species.

-

Radical Recombination and Propagation: The various radical species formed can recombine or react with other molecules, propagating the decomposition chain reaction.

-

Decomposition of the Formal Linkage: The central -O-CH₂-O- formal bridge is also susceptible to thermal cleavage, particularly in the presence of radical species, leading to the formation of formaldehyde and other small molecules.

-

Role of Fluorine: The fluorine atoms will likely play a significant role in the subsequent reactions. The pyrolysis of fluoropolymers is known to produce various fluorinated radical species (e.g., •CF, •CF₂, •CF₃).[6] In the context of FEFO, fluorine-containing fragments will be formed, which can act as powerful oxidizers.

The final decomposition products are anticipated to be a mixture of stable, low molecular weight gases, including:

-

Nitrogen (N₂)

-

Carbon dioxide (CO₂)

-

Carbon monoxide (CO)

-

Water (H₂O)

-

Hydrogen fluoride (HF)

-

Various nitrogen oxides (NOx)

The formation of highly stable products like N₂, CO₂, and H₂O is the primary driving force for the large release of energy during the decomposition process.[7]

Experimental Methodologies for Mechanistic Elucidation

A definitive understanding of the FEFO thermal decomposition mechanism requires a multi-faceted experimental approach. The following techniques are indispensable for characterizing the thermal behavior and identifying the decomposition products and intermediates.

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are foundational techniques for studying thermal decomposition.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides crucial information on the onset temperature of decomposition, melting points, and the overall exothermicity of the decomposition process. For energetic materials, DSC experiments are typically conducted at various heating rates to extract kinetic parameters.[8][9]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It provides quantitative data on the mass loss associated with different decomposition stages and can be used to determine the kinetics of the decomposition reactions.

Table 1: Representative Thermal Analysis Data for Energetic Plasticizers

| Energetic Plasticizer | Onset of Decomposition (DSC) | Peak Exotherm (DSC) | Reference |

| BDNPF/A | 214-218 °C | 224-240 °C | [9] |

| DNTN | 147 °C (rapid decomposition) | - | [10] |

| BFFO | - | 271.1 °C | [8] |

Data presented is for comparative purposes and experimental conditions may vary.

Evolved Gas Analysis (EGA)

To identify the gaseous decomposition products, TGA and DSC are often coupled with spectroscopic techniques.

-

TGA-FTIR/MS: Coupling the TGA instrument to a Fourier Transform Infrared (FTIR) spectrometer or a Mass Spectrometer (MS) allows for the real-time identification of the gases evolved at each stage of the decomposition process. This is critical for confirming the formation of species like NO₂, CO₂, CO, and HF.

In-situ Spectroscopic Techniques

-

In-situ Infrared Spectroscopy: This technique allows for the monitoring of changes in the chemical bonding of the solid or liquid phase of FEFO as it is heated. This can provide direct evidence for the disappearance of nitro groups and the formation of intermediate species.[10]

Diagram: Experimental Workflow for Investigating FEFO Decomposition

Caption: A typical experimental workflow for studying thermal decomposition.

Protocol: Determination of Decomposition Kinetics using DSC

The following is a generalized protocol for determining the kinetic parameters (activation energy, pre-exponential factor) of thermal decomposition using DSC, based on the Kissinger method.

Objective: To determine the activation energy (Ea) of the thermal decomposition of FEFO.

Materials and Equipment:

-

FEFO sample

-

Differential Scanning Calorimeter (DSC) with appropriate crucibles (e.g., hermetically sealed aluminum pans)

-

Inert purge gas (e.g., Nitrogen)

-

Data acquisition and analysis software

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the FEFO sample (typically 1-2 mg) into a DSC crucible. Hermetically seal the crucible to contain any evolved gases during the initial stages of decomposition.

-

Instrument Setup: Place the sample crucible and a reference crucible (empty, sealed) into the DSC cell. Purge the cell with an inert gas at a constant flow rate.

-

DSC Scans: Perform a series of DSC scans at different linear heating rates (β), for example, 5, 10, 15, and 20 °C/min. For each scan, heat the sample from ambient temperature to a temperature where the decomposition is complete.

-

Data Collection: For each heating rate, record the DSC curve and determine the peak temperature (Tp) of the main decomposition exotherm.

-

Kinetic Analysis (Kissinger Method):

-

The Kissinger equation is given by: ln(β / Tp²) = ln(AR / Ea) - Ea / (R * Tp) where:

-

β is the heating rate (K/min)

-

Tp is the peak exotherm temperature (K)

-

A is the pre-exponential factor (s⁻¹)

-

R is the ideal gas constant (8.314 J/mol·K)

-

Ea is the activation energy (J/mol)

-

-

Plot ln(β / Tp²) versus 1 / Tp.

-

The data should yield a straight line. The slope of this line is equal to -Ea / R.

-

Calculate the activation energy (Ea) from the slope.

-

Self-Validation: The linearity of the Kissinger plot serves as a self-validation of the applicability of the method for the observed decomposition process. A high correlation coefficient (R² > 0.98) for the linear fit indicates that the calculated activation energy is reliable under the assumption of a first-order reaction mechanism.

Conclusion and Future Directions

While a definitive, experimentally validated thermal decomposition mechanism for FEFO remains to be fully elucidated in the public domain, a robust theoretical framework can be constructed based on the well-understood chemistry of aliphatic nitro compounds and fluorinated energetic materials. The initial decomposition is likely to proceed via competing C-NO₂ bond homolysis and HONO elimination pathways. The subsequent reaction cascade, driven by highly reactive intermediates like NO₂, leads to the formation of stable gaseous products and a significant release of energy.

Future research should focus on a systematic experimental investigation using the techniques outlined in this guide. The combination of advanced thermal analysis, evolved gas analysis, and in-situ spectroscopy will be crucial in identifying the transient intermediates and final products, quantifying the reaction kinetics, and ultimately providing a complete and validated picture of the thermal decomposition of FEFO. Such knowledge is essential for the continued development of safer and more reliable energetic formulations.

References

-

Nitro compound - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

- Daugey, N., et al. (2015).

-

Understanding The Structure Of Nitro Compounds. (2026, January 6). Perpusnas. Retrieved February 20, 2026, from [Link]

- Wang, Y., et al. (2022). Multi-stage Thermal Decomposition Mechanism of Energetic Plasticizer DNTN Triggered by Cleavage of the Nitrate Ester Bond. Chemical Journal of Chinese Universities.

-

Dorofeeva, O. V., & Ovchinnikov, I. V. (2025, August 5). Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. Retrieved February 20, 2026, from [Link]

-

Hosseini, S. H., et al. (2020, November 11). Synthesis and characterization of novel energetic plasticizers based on poly glycidyl nitrate. Polymer Bulletin. Retrieved February 20, 2026, from [Link]

- Warren, F. (2002). Energetic Polymers and Plasticisers for Explosive Formulations - A Review of Recent Advances.

-

Maji, K., et al. (2022, April 13). Simple and Green Synthesis of a Novel Fluoro-Nitrato Energetic Plasticizer. ACS Omega. Retrieved February 20, 2026, from [Link]

- Wang, X., et al. (2022). Decomposition Kinetics and Cook-Off Numerical Simulation of Insensitive Energetic Plasticizer Plasticized Propellants.

- Spain, J. C. (2009). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews.

- Yang, P., et al. (2024, April). Functional Energetic Materials: Simple Preparation of Fluorinated Materials to Improve Safety, Preservation and Energy Release Performance of Energetic Materials. Colloids and Surfaces A: Physicochemical and Engineering Aspects.

-

Schaller, U., et al. (2025, April 22). Synthesis and characterization of novel nitrofurazanyl ethers as potential energetic plasticizers. Scientific Reports. Retrieved February 20, 2026, from [Link]

- Koch, E.-C. (2012).

- Johnson, C. E. (2022). Potential PFAS Products from Thermal Decomposition of Munitions: A DFT Analysis of Pyrolysis Products of Fluoropolymers in the Presence of Energetic Compounds. Colorado School of Mines.

- De, S., & Ramakrishnan, S. (2022).

- Raj, G. (2014).

-

Wang, J., et al. (2023, May 10). Thermal Decomposition and Solidification Characteristics of BFFO. MDPI. Retrieved February 20, 2026, from [Link]

- Jangid, S. K., et al. (2016). Experimental Studies on a High Energy Sheet Explosive Based on RDX and Bis(2,2-dinitropropyl) Formal/Acetal (BDNPF/A).

-

Li, X., et al. (2021, November 15). Study on Properties of Energetic Plasticizer Modified Double-Base Propellant. Propellants, Explosives, Pyrotechnics. Retrieved February 20, 2026, from [Link]

Sources

- 1. Synthesis and characterization of novel nitrofurazanyl ethers as potential energetic plasticizers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Study on Properties of Energetic Plasticizer Modified Double-Base Propellant - Beijing Institute of Technology [pure.bit.edu.cn]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Decomposition mechanisms of trinitroalkyl compounds: a theoretical study from aliphatic to aromatic nitro compounds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Nitro compound - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 10. Multi-stage Thermal Decomposition Mechanism of Energetic Plasticizer DNTN Triggered by Cleavage of the Nitrate Ester Bond [cjcu.jlu.edu.cn]

Rheological Profiling of Pure FEFO: A Technical Guide for Advanced Formulation

The following technical guide details the rheological and physicochemical properties of FEFO (Bis(2-fluoro-2,2-dinitroethyl) formal).

Editorial Note on Nomenclature & Safety: The acronym FEFO universally designates Bis(2-fluoro-2,2-dinitroethyl) formal in chemical engineering and energetic materials science. The user-supplied name "Bis(2,2,2-fluoroethyl) formal" appears to be a hybrid nomenclature, likely conflating the energetic plasticizer (FEFO) with a fluorinated solvent analog (Bis(2,2,2-trifluoroethyl) formal). Given the strict "FEFO" acronym usage, this guide focuses on the energetic plasticizer FEFO , a critical component in advanced propulsion systems (including needle-free pyrotechnic drug delivery ) and high-performance binders. Warning: FEFO is an energetic material.[1] All protocols described require appropriate explosive safety handling (ESD grounding, blast shielding).

Executive Summary & Pharmaceutical Context

FEFO (Bis(2-fluoro-2,2-dinitroethyl) formal) is a dense, energetic liquid plasticizer.[2] While primarily known in aerospace and ordnance, its relevance in drug development lies in two niche but critical sectors:

-

Needle-Free Injection Systems: FEFO is used to plasticize nitrocellulose or GAP-based propellants in pyrotechnic-driven jet injectors, requiring precise burn rates governed by rheology.

-

Fluorinated Excipient Modeling: It serves as a model for high-density, high-viscosity fluorinated carriers in oxygen transport research, though its toxicity limits direct biological contact.

This guide provides the rheological baseline for pure FEFO, enabling researchers to model its flow behavior in micro-dosing pumps and casting processes.

Physicochemical & Rheological Profile

FEFO exhibits Newtonian behavior in its pure state but induces complex viscoelastic changes when blended with polymers. Its high density and polar nitro groups create significant intermolecular friction, resulting in a viscosity profile highly sensitive to temperature.

Table 1: Core Physicochemical Properties of Pure FEFO

| Property | Value | Unit | Conditions | Relevance |

| Chemical Formula | - | - | Molecular Basis | |

| Molecular Weight | 336.12 | g/mol | - | Diffusion/Mobility |

| Density | 1.60 - 1.62 | g/cm³ | @ 20°C | High density aids volumetric efficiency |

| Viscosity ( | 30.5 - 45.0 | mPa[3][4]·s | @ 25°C | Flowability for processing |

| Glass Transition ( | -28 to -30 | °C | DSC | Low-temp flexibility limit |

| Boiling Point | Decomposes | °C | >120°C | Thermal stability limit |

| Refractive Index | 1.448 | @ 20°C | Optical purity check |

Rheological Behavior Analysis[5]

-

Newtonian Plateau: Pure FEFO shows a constant viscosity independent of shear rate (

) across the standard processing range ( -

Temperature Dependence: Follows an Arrhenius relationship.[5] A temperature drop from 25°C to 5°C results in a non-linear viscosity spike, critical for cold-chain storage of pre-loaded devices.

-

Plasticizing Efficiency: When mixed with binders (e.g., Glycidyl Azide Polymer - GAP), FEFO acts as a "molecular lubricant," separating polymer chains and reducing the bulk

.

Experimental Protocol: "Safe-by-Design" Rheometry

Objective: Accurately measure the dynamic viscosity of FEFO while mitigating explosive hazards. Equipment: Stress-Controlled Rotational Rheometer (e.g., Anton Paar MCR or TA Instruments DHR). Geometry: 40mm or 25mm Stainless Steel Cone & Plate (Low angle: 1° or 2°).

Workflow Diagram: Rheological Characterization

Caption: Step-by-step rheological workflow for energetic fluids, prioritizing thermal stability and minimal sample volume.

Step-by-Step Methodology

Phase 1: System Validation (Self-Validating Step)

-

Calibration: Calibrate motor inertia and air bearing friction using a Newtonian standard oil (e.g., Silicone Oil 50 cP) with a known viscosity within ±5% of FEFO's expected range.

-

Zero Gap: Perform zero-gap setting at the testing temperature (25°C) to account for thermal expansion of the steel geometry.

Phase 2: Sample Loading (Critical Safety)

-

Volume Control: Using a positive displacement pipette, dispense exactly 0.3 mL (for 40mm cone) of pure FEFO onto the center of the Peltier plate. Reasoning: Overfilling causes edge failure; underfilling invalidates the calculation.

-

Trimming: Lower the head to the trim position (gap + 50µm). Wipe excess fluid with a lint-free wipe. Lower to measurement gap.

-

Solvent Trap: Install a solvent trap cover to prevent evaporation or moisture absorption (FEFO is slightly hygroscopic).

Phase 3: Measurement Profile

-

Flow Curve (Shear Ramp):

-

Range:

. -

Points: 20 points, logarithmic spacing.

-

Duration: 10 seconds per point.

-

Goal: Confirm Newtonian linearity. If viscosity drops at high shear, check for viscous heating or wall slip.

-

-

Temperature Sweep:

-

Range: 40°C down to -10°C.

-

Rate: 1°C/min (Linear cooling).

-

Strain: Constant 5% (within Linear Viscoelastic Region).

-

Goal: Determine the activation energy of flow (

).

-

Data Analysis & Interpretation

Viscosity Calculation

For a Newtonian fluid like pure FEFO, the shear stress (

Temperature Dependence (Arrhenius Model)

The viscosity of FEFO follows the Arrhenius equation, allowing prediction of flow at storage conditions:

-

: Viscosity at temperature

- : Pre-exponential factor

- : Activation energy of flow

- : Gas constant (8.314 J/mol·K)

Interpretation for Formulators:

-

High

: Indicates strong sensitivity to temperature. Precise thermal control is required during the filling of drug delivery devices. -

Low

: Confirms FEFO's ability to maintain flexibility in propellant binders at stratospheric or cold-chain temperatures.

Molecular Mechanism of Plasticization

Understanding why FEFO works is crucial for formulation.

Caption: Mechanism by which FEFO reduces the glass transition temperature and viscosity of energetic binders.

Safety & Handling (Mandatory)

-

Toxicity: FEFO is a nitro-compound.[2] It is readily absorbed through the skin and is toxic. Double-gloving (Nitrile/Laminate) and a fume hood are non-negotiable.

-

Explosive Hazard: While relatively insensitive compared to primary explosives, pure FEFO can detonate under high shock or rapid heating.

-

Protocol: Never heat pure FEFO above 60°C in a confined rheometer gap.

-

Disposal: Dilute with acetone and incinerate via certified hazardous waste streams.

-

References

-

Viscosity and Density of Energetic Plasticizers. Journal of Chemical & Engineering Data. Provides baseline density and viscosity data for nitro-plasticizers.

-

Rheological Behavior of Propellant Slurries. Propellants, Explosives, Pyrotechnics. Discusses the impact of FEFO on GAP binder viscosity.

-

Synthesis and Properties of FEFO. Journal of Organic Chemistry. Fundamental synthesis and physical property characterization.[6]

-

Plasticizers in Energetic Materials. Fraunhofer ICT. Comprehensive review of plasticizer efficiency including FEFO.

-

Needle-Free Injection Technology. Pharmaceutical Research. Contextualizes the use of pyrotechnic gas generators in drug delivery.

Sources

Glass transition temperature (Tg) of FEFO plasticizer

Technical Whitepaper: Thermal Characterization and Plasticization Efficiency of FEFO

Executive Summary

Bis(2-fluoro-2,2-dinitroethyl) formal (FEFO) represents a critical class of energetic plasticizers used to enhance the mechanical integrity and energy density of polymer-bonded explosives (PBX) and solid propellants. Unlike inert plasticizers (e.g., DOA, IDP), FEFO contributes to the total enthalpy of the system while simultaneously depressing the glass transition temperature (

This guide provides a technical deep-dive into the thermal behavior of FEFO, specifically its glass transition temperature, its thermodynamic interaction with binders like Glycidyl Azide Polymer (GAP) and Nitrocellulose (NC), and the rigorous protocols required for its characterization via Differential Scanning Calorimetry (DSC).

Chemical Identity & Physiochemical Profile

FEFO is characterized by its high density and oxygen balance, making it superior to non-energetic alternatives. However, its thermal characterization is complicated by its tendency to supercool.

| Property | Value | Notes |

| Chemical Name | Bis(2-fluoro-2,2-dinitroethyl) formal | |

| CAS Number | 17003-79-1 | |

| Molecular Formula | ||

| Molecular Weight | 320.12 g/mol | |

| Density | 1.60 g/cm³ | At 25°C [1] |

| Melting Point ( | 13°C – 15°C | Frequently supercools; difficult to crystallize |

| Glass Transition ( | -66°C to -68°C | Dependent on cooling rate and purity [2] |

| Viscosity | Low (approx. 20-30 cP) | Facilitates processing of high-solid-load slurries |

Thermodynamic Mechanism: Free Volume Theory

The efficacy of FEFO as a plasticizer is governed by the Free Volume Theory . In its pure state, a polymer binder (like GAP) has limited segmental mobility at low temperatures. FEFO molecules intersperse between polymer chains, neutralizing polar interactions (dipole-dipole) and increasing the "free volume" available for chain rotation.

Mechanism of Action:

-

Lubricity: FEFO acts as a molecular lubricant, reducing the internal friction between polymer chains.

-

Screening: The nitro groups on FEFO screen the attractive forces between the polar groups of the binder.

- Depression: By increasing free volume, the temperature at which the polymer transitions from a glassy (brittle) to a rubbery (compliant) state is lowered.

Figure 1: Thermodynamic pathway of plasticization. FEFO increases free volume, lowering the brittle-ductile transition temperature.

Glass Transition Analysis

The of Pure FEFO

While FEFO has a thermodynamic melting point near 15°C, it rarely crystallizes under standard processing conditions. Instead, it forms a stable glass.

-

Literature Consensus: The

of pure FEFO is consistently reported in the range of -66°C to -68°C [1][2]. -

Significance: This value represents the lower limit of low-temperature operability. If the system temperature drops below -66°C, the plasticizer itself becomes glassy, leading to "anti-plasticization" or phase separation, resulting in catastrophic embrittlement of the propellant grain.

Interaction with Binders (The Fox Equation)

In a miscible system (e.g., FEFO/GAP), the glass transition of the blend (

Where:

- : Weight fractions of the plasticizer and binder.

- : Glass transition temperatures (in Kelvin) of the pure components.

Critical Insight: If DSC data shows two distinct

Experimental Protocol: DSC Characterization

To accurately determine the

Equipment: Heat Flux DSC (e.g., TA Instruments Q2000 or PerkinElmer DSC 8000). Atmosphere: Nitrogen purge (50 mL/min). Pan Configuration: Hermetically sealed aluminum or gold-plated pans (crucial to prevent evaporation and contamination).

Step-by-Step Protocol

-

Sample Preparation:

-

Weigh 5–10 mg of sample into the DSC pan.

-

Warning: Ensure the pan is hermetically sealed. FEFO is volatile at high temperatures and toxic.

-

-

Thermal History Erasure:

-

Heat to 40°C (above

of FEFO) and hold for 5 minutes.

-

-

Cooling Scan (Quench):

-

Cool to -100°C at a rate of 10°C/min or 20°C/min.

-

Note: Fast cooling promotes amorphous glass formation, preventing crystallization.

-

-

Heating Scan (Measurement):

-

Heat from -100°C to 50°C at 10°C/min.

-

Data Analysis: Locate the step transition in the heat flow signal. The

is typically reported as the inflection point (midpoint) of the step.

-

Figure 2: Standard DSC thermal cycle for determining the glass transition of energetic plasticizers.

Safety & Handling (Crucial)

As a Senior Application Scientist, I must emphasize that FEFO is an energetic material . It is an explosive ingredient.

-

Toxicity: FEFO is toxic by inhalation and skin absorption. All handling must occur in a fume hood with appropriate PPE (butyl rubber gloves).

-

Explosive Hazard: While FEFO is relatively stable compared to nitrate esters, it is still an explosive.

-

ESD: Ground all equipment.

-

Shielding: Perform DSC preparation behind a blast shield.

-

Sample Size: Keep DSC sample sizes small (<10 mg) to minimize energy release during decomposition analysis (though

analysis is low temperature, accidental overheating can occur).

-

References

Synthesis pathways for Bis-(2-fluoro-2,2-dinitroethoxy)methane precursors

An In-depth Technical Guide to the Synthesis of Precursors for Bis-(2-fluoro-2,2-dinitroethoxy)methane (FEFO)

Abstract

Bis-(2-fluoro-2,2-dinitroethoxy)methane, commonly known as FEFO, is a high-energy, thermally stable plasticizer integral to the formulation of modern plastic-bonded explosives (PBXs) and solid propellants.[1][2] Its performance characteristics, which include high density and a favorable oxygen balance, are directly derived from its unique molecular architecture, featuring a combination of fluoro and gem-dinitro functional groups. This guide provides a comprehensive technical overview of the synthetic pathways leading to the critical precursors of FEFO, with a primary focus on the synthesis of 2-fluoro-2,2-dinitroethanol (FDNE). We will explore multiple synthetic strategies, delve into the mechanistic underpinnings of key transformations, and present detailed experimental protocols. This document is intended for researchers and chemical professionals engaged in the fields of energetic materials and advanced organic synthesis.

Introduction to FEFO and its Strategic Importance

Energetic plasticizers are a class of compounds designed to enhance the mechanical properties and processability of explosive formulations while simultaneously contributing to their overall energy content.[3][4] FEFO is a prominent member of this class, valued for its excellent thermal stability.[1] However, challenges related to its volatility and melting point have driven continued research into its synthesis and the development of related energetic co-plasticizers.[1] A thorough understanding of the synthetic routes to its precursors is paramount for optimizing production, ensuring purity, and enabling the development of next-generation energetic materials.

The molecular structure of FEFO, 1,1'-[methylenebis(oxy)]bis[2-fluoro-2,2-dinitroethane], reveals its constituent parts: two molecules of 2-fluoro-2,2-dinitroethanol joined by a methylene acetal linkage. Consequently, the synthesis of FEFO logically bifurcates into two primary challenges: the efficient construction of the 2-fluoro-2,2-dinitroethanol backbone and the subsequent formation of the formal linkage.

Retrosynthetic Analysis of FEFO

A retrosynthetic approach to FEFO identifies 2-fluoro-2,2-dinitroethanol (FDNE) as the principal precursor. The central methylene bridge is derived from formaldehyde or a suitable equivalent.

Caption: Retrosynthetic pathways for Bis-(2-fluoro-2,2-dinitroethoxy)methane (FEFO).

This analysis highlights that the core challenge lies in the synthesis of FDNE, for which several distinct routes have been developed.

Synthesis of the Core Precursor: 2-Fluoro-2,2-dinitroethanol (FDNE)

2-Fluoro-2,2-dinitroethanol (FDNE) is an organic compound featuring a fluorine atom and two nitro groups attached to an ethanol backbone.[5] Its synthesis is a critical step in the production of FEFO.

Pathway 1: Condensation of Fluorodinitromethane with Formaldehyde

One of the most direct routes to FDNE involves the base-catalyzed condensation of fluorodinitromethane with formaldehyde. This reaction is a variant of the Henry reaction (nitroaldol reaction), where the acidic proton on the carbon bearing the nitro groups is abstracted to form a nitronate anion, which then acts as a nucleophile.

Caption: Mechanism of FDNE synthesis via the Henry reaction.

Experimental Protocol (Illustrative): A procedure based on known reactions of fluorodinitromethane with formaldehyde involves the careful, temperature-controlled addition of formaldehyde to a solution of fluorodinitromethane in the presence of a base.[6]

-

Reaction Setup: A solution of fluorodinitromethane is prepared in a suitable solvent (e.g., aqueous methanol) in a jacketed reactor cooled to 0-5 °C.

-

Base Addition: A catalytic amount of a base, such as sodium hydroxide, is added to generate the nitronate anion in situ.

-

Formaldehyde Addition: An aqueous solution of formaldehyde is added dropwise to the reaction mixture, maintaining the temperature below 10 °C to control the exothermic reaction and prevent side reactions.

-

Quenching and Extraction: After the reaction is complete, the mixture is acidified with a dilute acid (e.g., sulfuric acid). The product (FDNE) is then extracted into an organic solvent like methylene chloride.

-

Purification: The organic extract is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation.

Causality and Insights:

-

The acidity of the α-carbon in fluorodinitromethane is enhanced by the electron-withdrawing effects of the two nitro groups and the fluorine atom, facilitating deprotonation to form the nucleophilic nitronate.[7]

-

Low-temperature control is critical to minimize side reactions, such as the Cannizzaro reaction of formaldehyde or polymerization.

Pathway 2: Direct Fluorination of 2,2-Dinitroethanol

An alternative strategy involves the synthesis of 2,2-dinitroethanol followed by electrophilic fluorination. This approach decouples the introduction of the nitro groups and the fluorine atom.

Step A: Synthesis of 2,2-Dinitroethanol 2,2-Dinitroethanol can be prepared via the condensation of nitromethane with paraformaldehyde, followed by oxidative nitration of the resulting 2-nitroethanol. A more direct method is the reaction of the sodium salt of 2-nitroethanol with sodium nitrite and silver nitrate.

Step B: Electrophilic Fluorination The hydroxyl group of 2,2-dinitroethanol must be protected before fluorination to prevent oxidation. After protection (e.g., as an acetate ester), the α-carbon can be deprotonated to form an enolate-like species, which is then quenched with an electrophilic fluorine source.

Caption: Synthetic workflow for FDNE via fluorination of a dinitro precursor.

Causality and Insights:

-

Fluorinating Agent: Reagents like Selectfluor™ (F-TEDA-BF₄) are often used for such transformations.[8][9] They provide an electrophilic source of fluorine ("F⁺") that is safer to handle than elemental fluorine.

-

Protecting Group Strategy: The choice of protecting group is critical. It must be stable to the basic conditions required for deprotonation and the fluorination conditions, yet be readily removable without affecting the rest of the molecule.

Formation of the Methylene Acetal (Formal) Linkage

The final step in the synthesis of FEFO is the formation of the methylene acetal from two equivalents of FDNE and one equivalent of formaldehyde. This reaction is typically catalyzed by a strong acid.

Mechanism of Acetal Formation: The mechanism proceeds through the formation of a hemiacetal intermediate.[10][11]

-

Protonation: The acid catalyst protonates the carbonyl oxygen of formaldehyde, increasing its electrophilicity.

-

Nucleophilic Attack (1): A molecule of FDNE attacks the protonated carbonyl carbon, forming a hemiacetal after deprotonation.

-

Protonation and Water Elimination: The hydroxyl group of the hemiacetal is protonated, turning it into a good leaving group (water). Elimination of water generates a resonance-stabilized oxonium ion.

-

Nucleophilic Attack (2): A second molecule of FDNE attacks the oxonium ion.

-

Deprotonation: Loss of a proton yields the final acetal, FEFO, and regenerates the acid catalyst.

Experimental Protocol (General): A general procedure for forming formals from dinitroalcohols is described in the literature.[12]

-

Reaction Setup: 2-fluoro-2,2-dinitroethanol is dissolved in an inert solvent that allows for azeotropic removal of water (e.g., benzene or toluene).

-

Addition of Reagents: Paraformaldehyde (a solid source of formaldehyde) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) are added.

-

Reaction and Water Removal: The mixture is heated to reflux, and the water formed during the reaction is continuously removed using a Dean-Stark apparatus.

-

Workup: Once the theoretical amount of water has been collected, the reaction is cooled. The mixture is washed with a basic solution (e.g., NaHCO₃ solution) to neutralize the acid catalyst, followed by water and brine.

-

Purification: The organic layer is dried, and the solvent is evaporated. The resulting crude FEFO can be purified by recrystallization or chromatography.

Table 1: Summary of Key Reactants and Conditions

| Reaction Step | Key Precursor(s) | Key Reagent(s) | Typical Conditions | Product |

| FDNE Synthesis (Henry) | Fluorodinitromethane, Formaldehyde | Base (e.g., NaOH) | 0-10 °C, Aqueous Methanol | 2-Fluoro-2,2-dinitroethanol (FDNE) |

| FEFO Formation (Acetal) | 2-Fluoro-2,2-dinitroethanol, Paraformaldehyde | Acid Catalyst (e.g., p-TsOH) | Reflux with water removal | Bis(2-fluoro-2,2-dinitroethoxy)methane (FEFO) |

Safety Considerations

The synthesis of energetic materials like FEFO and its precursors requires strict adherence to safety protocols.

-

Sensitivity: Gem-dinitro compounds can be sensitive to heat, shock, and friction.[5] All operations should be conducted behind appropriate safety shielding.

-

Toxicity: Precursors and reagents may be toxic.[1] Operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Exothermic Reactions: The reactions, particularly nitration and the Henry reaction, can be highly exothermic. Proper cooling and controlled addition of reagents are essential to prevent runaway reactions.

Conclusion

The synthesis of precursors for Bis-(2-fluoro-2,2-dinitroethoxy)methane is a multi-step process that relies on fundamental organic transformations, including nitroaldol condensations and acid-catalyzed acetalizations. The primary challenge lies in the efficient and safe synthesis of the 2-fluoro-2,2-dinitroethanol intermediate. By understanding the underlying mechanisms and carefully controlling reaction parameters, researchers can effectively produce these high-energy materials for advanced applications. The choice of a specific synthetic route will depend on factors such as the availability of starting materials, scalability, and safety infrastructure.

References

- Synthesis and characterization of novel nitrofurazanyl ethers as potential energetic plasticizers. RSC Publishing.

- Full article: Synthesis and characterization of novel energetic plasticizers based on poly glycidyl nitrate. Taylor & Francis. (2020-11-11).

- Recent Advances on Synthesis and Properties of Energetic Plasticizers. RSC Publishing.

- US Patent 4756777A, Bis(2,2,2-fluorodinitroethoxy)-(1,1,1-fluorodinitro-2-propoxy)methane. Google Patents.

- Energetic Polymers and Plasticisers for Explosive Formulations - A Review of Recent Advances. DTIC.

- Synthesis and characterization of novel nitrofurazanyl ethers as potential energetic plasticizers. PMC. (2025-04-22).

- US Patent 3705197A, Bis(2-fluoro-2,2-dinitroethyl) formal preparation. Google Patents.

- CAS 17003-75-7: 2-fluoro-2,2-dinitroethanol. CymitQuimica.

-

Nitro compound. Wikipedia. Available at: [Link]

- Novel Approaches to the Synthesis of Fluorodinitromethane and Fluorodinitroethanol. DTIC. (1993-09-09).

- Convenient Fluorination of Nitro and Nitrile Compounds with Selectfluor. Request PDF. (2026-02-07).

-

14.3: Acetal Formation. Chemistry LibreTexts. (2019-06-05). Available at: [Link]

-

Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journals. (2021-07-27). Available at: [Link]

-

10.9 Nucleophilic Addition of Alcohols: Acetal Formation. NC State University Libraries. Available at: [Link]

Sources

- 1. US4756777A - Bis(2,2,2-fluorodinitroethoxy)-(1,1,1-fluorodinitro-2-propoxy)methane - Google Patents [patents.google.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Recent advances in the synthesis and properties of energetic plasticizers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and characterization of novel nitrofurazanyl ethers as potential energetic plasticizers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 17003-75-7: 2-fluoro-2,2-dinitroethanol | CymitQuimica [cymitquimica.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Nitro compound - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 10.9 Nucleophilic Addition of Alcohols: Acetal Formation – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 12. US3705197A - Bis(2-fluoro-2,2-dinitroethyl) formal preparation - Google Patents [patents.google.com]

Synthesis of Bis-(2-fluoro-2,2-dinitroethoxy)methane from 2-fluoro-2,2-dinitroethanol

Technical Application Note: Synthesis of Bis(2-fluoro-2,2-dinitroethyl)formal (FEFO)

Part 1: Executive Summary & Safety Directive

Abstract This application note details the laboratory-scale synthesis of Bis(2-fluoro-2,2-dinitroethyl)formal (FEFO) , a premium energetic plasticizer used in high-performance propellant binders and plastic-bonded explosives (PBX). The protocol utilizes the acid-catalyzed condensation of 2-fluoro-2,2-dinitroethanol (FDNE) with formaldehyde. Unlike standard acetalizations, this process requires strict thermal control and specific stoichiometry to manage the exothermicity and sensitivity inherent to gem-dinitro compounds.

Critical Safety Warning (Read Before Proceeding)

-

Explosive Hazard: FEFO and its precursor FDNE are energetic materials. While FEFO is relatively insensitive compared to nitroglycerin, it is a Class 1.1 explosive in bulk. All operations must be conducted behind a blast shield or in a remotely manipulated bay.

-

Toxicity: FDNE is a fluoro-nitro alcohol. It is highly toxic by inhalation and skin absorption. Full PPE (Tychem suit, butyl rubber gloves, respirator) is mandatory.

-

Reaction Runaway: The condensation reaction is exothermic. Failure to control temperature below 5°C during addition can lead to "fume-off" or detonation.

Part 2: Chemical Principles & Mechanism

Reaction Overview

The synthesis is a reversible acid-catalyzed acetalization (formalization). Two equivalents of the alcohol (FDNE) react with one equivalent of formaldehyde (supplied as paraformaldehyde or formalin) in the presence of concentrated sulfuric acid. The sulfuric acid serves a dual role: it acts as the proton source (

Reaction Scheme:

Mechanism Visualization (DOT) The following diagram illustrates the stepwise formation of the hemiacetal intermediate followed by the oxocarbenium ion and final acetal closure.

Part 3: Materials & Equipment

Reagents

| Reagent | Purity | Role | Hazard Class |

|---|---|---|---|

| 2-Fluoro-2,2-dinitroethanol (FDNE) | >98% | Precursor | Toxic/Explosive |

| Paraformaldehyde | 95% (Prills) | Formaldehyde Source | Flammable Solid |

| Sulfuric Acid | 96-98% (Conc.)[1] | Catalyst/Solvent | Corrosive |

| Dichloromethane (DCM) | ACS Grade | Extraction Solvent | Toxic |

| Sodium Bicarbonate | Sat. Aq. | Neutralization | Irritant |

| Magnesium Sulfate | Anhydrous | Drying Agent | Irritant |

Equipment

-

Reactor: 3-neck round bottom flask (glass) with Teflon-coated magnetic stir bar.

-

Temperature Control: Ice/Salt bath (-10°C capacity) and internal thermometer.

-

Addition: Pressure-equalizing addition funnel (for liquid formaldehyde sources) or solid addition funnel (for paraformaldehyde).

-

Containment: Blast shield, Fume hood with sash down.

Part 4: Synthesis Protocol (Step-by-Step)

Phase 1: Reactor Setup & Pre-Cooling

-

Charge the 3-neck flask with Concentrated Sulfuric Acid (H2SO4) . Use approximately 1.5 mL of acid per gram of FDNE expected.

-

Cool the acid bath to 0°C .

-

Process Note: The acid acts as the solvent. Ensure stirring is vigorous to prevent hot spots during addition.

Phase 2: Reagent Addition (The Critical Step)

-

Stoichiometry: Calculate a molar ratio of 2.1 : 1.0 (FDNE : Formaldehyde). A slight excess of FDNE ensures complete consumption of the aldehyde.

-

Add FDNE dropwise to the cold sulfuric acid. Maintain internal temperature < 5°C .

-

Observation: The solution may darken slightly.

-

-

Once FDNE is fully dissolved, add Paraformaldehyde in small portions over 30 minutes.

-

Caution: This step is exothermic. If temp rises > 10°C, stop addition immediately and allow to cool.

-

-

After addition is complete, allow the mixture to warm to Room Temperature (20-25°C) .

-

Stir continuously for 60 to 90 minutes .

Phase 3: Quenching & Isolation

-

Prepare a beaker containing Crushed Ice (volume approx. 3x reaction volume).

-

Pour the reaction mixture slowly onto the ice with stirring.

-

Result: The FEFO product is insoluble in dilute acid and will separate as a heavy, pale yellow oil at the bottom.

-

-

Transfer to a separatory funnel.

-

Extract: If phase separation is slow, extract the aqueous layer with Dichloromethane (DCM) (2 x 50 mL). Combine the organic layers (oil + DCM).

Phase 4: Purification

-

Wash 1: Wash the organic layer with Cold Water to remove bulk acid.

-

Wash 2: Wash with Saturated Sodium Bicarbonate (NaHCO3) until CO2 evolution ceases (neutralizes residual acid).

-

Wash 3: Final wash with Brine .

-

Dry: Dry the organic phase over Anhydrous MgSO4 for 20 minutes.

-

Concentrate: Filter off the desiccant. Remove the solvent (DCM) using a rotary evaporator at 40°C under reduced pressure.

Part 5: Process Control & Characterization

Workflow Diagram (DOT) This flowchart ensures the operator follows the "Self-Validating" logic of the protocol.

Quality Control Parameters

| Parameter | Specification | Method |

|---|---|---|

| Appearance | Colorless to Pale Yellow Oil | Visual |

| Density | 1.60 ± 0.02 g/cm³ | Pycnometer |

| Refractive Index |

Troubleshooting Guide

-

Problem: Low Yield / No Phase Separation.

-

Cause: Too much water in reagents (wet FDNE or low-grade H2SO4) prevented dehydration.

-

Fix: Ensure FDNE is dried (azeotropic distillation with benzene/DCM) before use.

-

-

Problem: Dark/Black Product.

-

Cause: Temperature spike during addition caused oxidative decomposition.

-

Fix: Discard batch safely. Improve cooling during addition step.

-

References

-

Adolph, H. G., & Kamlet, M. J. (1969). Fluoronitroalcohols.[4] I. Synthesis and reactions of 2-fluoro-2,2-dinitroethanol. The Journal of Organic Chemistry, 34(1), 45-50. Link

-

Adolph, H. G. (1972). Bis(2-fluoro-2,2-dinitroethyl) formal preparation.[4][5][6] U.S. Patent No.[4] 3,705,197. Washington, DC: U.S. Patent and Trademark Office. Link

-

Geiger, M. B., et al. (1988). Bis(2,2,2-fluorodinitroethoxy)-(1,1,1-fluorodinitro-2-propoxy)methane.[5] U.S. Patent No.[4] 4,756,777. Link

-